

Spectroscopic Profile of 2,3-Dichloro-5-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: *2,3-Dichloro-5-nitropyridine*

Cat. No.: *B1272384*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile chemical intermediate, **2,3-Dichloro-5-nitropyridine**. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities in the pharmaceutical and agrochemical industries.

Core Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **2,3-Dichloro-5-nitropyridine**, presented in a clear and concise format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ^1H and ^{13}C NMR data for **2,3-Dichloro-5-nitropyridine** are summarized below.

Table 1: ^1H NMR Spectroscopic Data for **2,3-Dichloro-5-nitropyridine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.16	d	2.4	H-6
8.94	d	2.4	H-4

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for **2,3-Dichloro-5-nitropyridine**

Chemical Shift (δ) ppm	Assignment
158.69	C-2
147.36	C-5
142.51	C-6
130.13	C-3
124.39	C-4

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While a specific experimental spectrum for **2,3-Dichloro-5-nitropyridine** is not readily available in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for **2,3-Dichloro-5-nitropyridine**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
1600-1450	C=C and C=N stretching	Pyridine ring
1550-1475	Asymmetric NO ₂ stretching	Nitro group
1360-1290	Symmetric NO ₂ stretching	Nitro group
850-550	C-Cl stretching	Chloro groups
3100-3000	C-H stretching	Aromatic C-H

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For **2,3-Dichloro-5-nitropyridine**, electrospray ionization (ESI) is a common method.

Table 4: Mass Spectrometry Data for **2,3-Dichloro-5-nitropyridine**

m/z	Ion	Method
193	[M+H] ⁺	ESI

M (Molecular Weight) = 192.99 g/mol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: A small amount of **2,3-Dichloro-5-nitropyridine** is dissolved in a deuterated solvent, typically DMSO-d₆, in a standard 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio.
- Instrumentation: A 300 MHz (or higher) NMR spectrometer is used.

- Data Acquisition:
 - For ^1H NMR, a standard pulse sequence is used. The spectral width is set to cover the expected range of proton chemical shifts.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak.

Infrared (IR) Spectroscopy (Solid Sample)

- Sample Preparation (KBr Pellet Method):
 - A small amount of **2,3-Dichloro-5-nitropyridine** is finely ground with anhydrous potassium bromide (KBr) in an agate mortar.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm^{-1}).

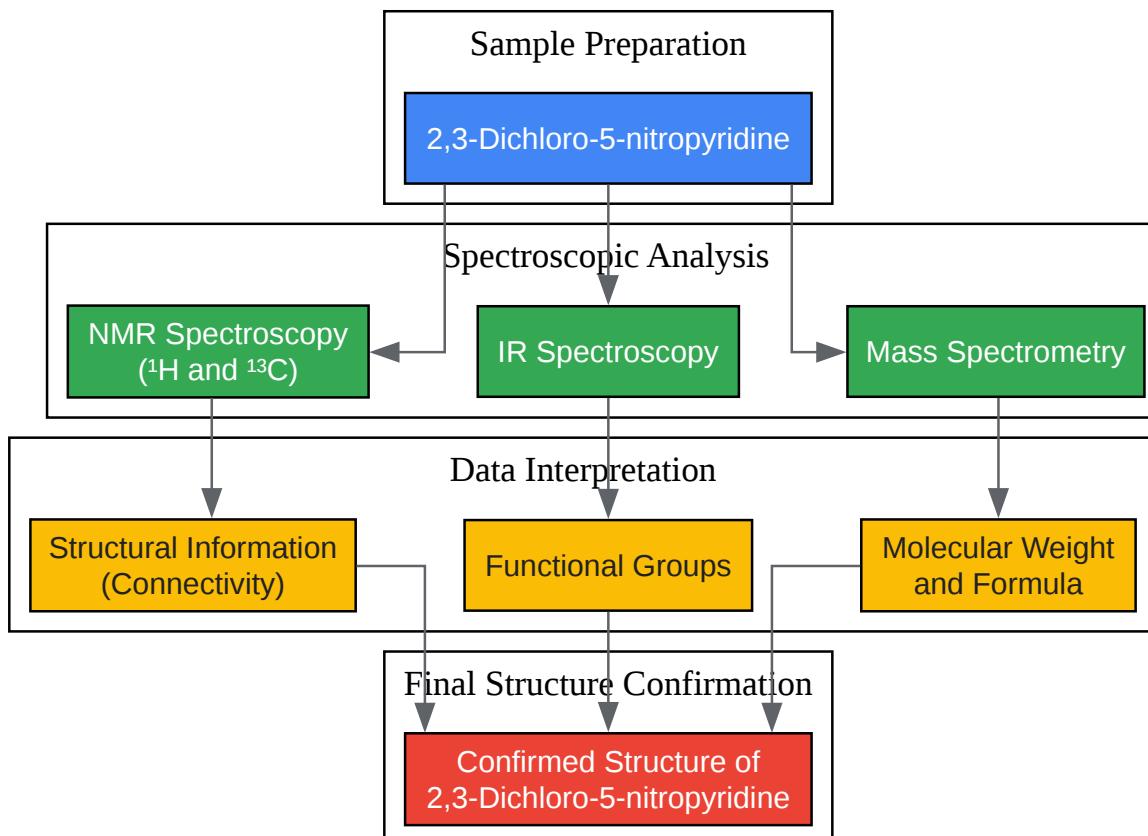
Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation: A dilute solution of **2,3-Dichloro-5-nitropyridine** is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

- Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.
- Data Acquisition: The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate. A high voltage is applied to the tip of the capillary, causing the solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase. These ions are then guided into the mass analyzer, where their mass-to-charge ratios are determined.
- Data Processing: The mass spectrum is generated by plotting the ion intensity as a function of the mass-to-charge ratio (m/z).

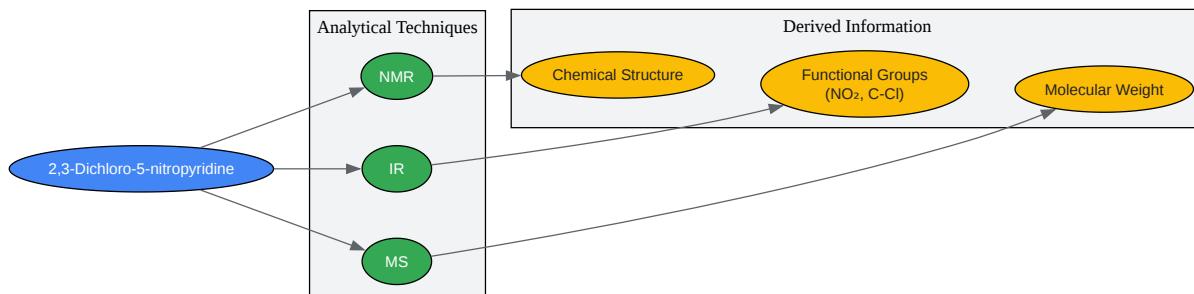
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2,3-Dichloro-5-nitropyridine**.



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Caption: Workflow of Spectroscopic Analysis.

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Caption: Relationship between techniques and data.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dichloro-5-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272384#spectroscopic-data-of-2-3-dichloro-5-nitropyridine-nmr-ir-ms>

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